2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide
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Overview
Description
2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide is a chemical compound that features a cyclohexene ring substituted with a methoxyaniline group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide can be achieved through several methods. Another method includes the bromination and epoxidation of cyclohexene derivatives, which are then reacted with methoxyaniline to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxyaniline group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets. The methoxyaniline group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexene ring provides structural stability and influences the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.
Oseltamivir Carboxamides: Compounds with similar structural features used in antiviral research.
Uniqueness
2-(3-Methoxyanilino)cyclohex-1-ene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62221-96-9 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(3-methoxyanilino)cyclohexene-1-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-18-11-6-4-5-10(9-11)16-13-8-3-2-7-12(13)14(15)17/h4-6,9,16H,2-3,7-8H2,1H3,(H2,15,17) |
InChI Key |
IBZHDARLUAAMAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(CCCC2)C(=O)N |
Origin of Product |
United States |
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